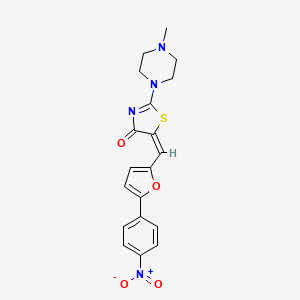![molecular formula C19H18F2N2 B15119427 1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119427.png)
1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a difluorophenylmethyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves the reaction of 2,5-difluorobenzyl chloride with 4-phenylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2,4-Difluorophenyl)methyl]piperidine: Similar structure but lacks the phenyl group on the piperidine ring.
4-Phenylpiperidine: Lacks the difluorophenylmethyl group.
2,5-Difluorobenzyl chloride: Used as a starting material in the synthesis of the target compound.
Uniqueness
1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile is unique due to the presence of both the difluorophenylmethyl and phenyl groups on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C19H18F2N2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-[(2,5-difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C19H18F2N2/c20-17-6-7-18(21)15(12-17)13-23-10-8-19(14-22,9-11-23)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2 |
Clave InChI |
RVRZHXSVYIPAGT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=C(C=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15119344.png)
![1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid)](/img/structure/B15119352.png)
![ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119357.png)
![(3E)-3-[1-(pyridin-2-ylamino)ethylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B15119368.png)
![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B15119380.png)
![2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119381.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119388.png)
![5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15119399.png)
![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)
![3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119414.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
![1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15119431.png)
![2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide](/img/structure/B15119440.png)
